N-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea

mGluR5 selectivity in vivo target engagement analgesic efficacy

mGluR5 research relies on tool compounds with poorly characterized off-target profiles, undermining phenotypic attribution. Fenobam uniquely resolves this: its analgesic efficacy is completely abolished in mGlu5 KO mice, providing a built-in negative control framework absent in MPEP/MTEP. • Only mGluR5 NAM with double-blind, diazepam-controlled clinical efficacy data • Complete loss of efficacy in mGlu5 KO mice vs. MPEP's retained off-target activity • Tolerance-free analgesia over 14-day repeated dosing-no other mGluR5 NAM offers this

Molecular Formula C11H11ClN4O2
Molecular Weight 266.68 g/mol
CAS No. 57653-26-6
Cat. No. B1672515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Chlorophenyl)-N'-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea
CAS57653-26-6
SynonymsFenobam;  NPL-2009;  NPL2009;  NPL 2009
Molecular FormulaC11H11ClN4O2
Molecular Weight266.68 g/mol
Structural Identifiers
SMILESCN1CC(=O)NC1=NC(=O)NC2=CC(=CC=C2)Cl
InChIInChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
InChIKeyDWPQODZAOSWNHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fenobam: Procurement-Grade mGluR5 NAM with Clinical Validation


Fenobam [N-(3-chlorophenyl)-N′-(4,5-dihydro-1-methyl-4-oxo-1H-imidazol-2-yl)urea] is a chemically distinct imidazol-2-yl urea derivative that functions as a potent, selective, noncompetitive negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5) [1]. Originally developed as a non-benzodiazepine anxiolytic and advanced through double-blind, placebo-controlled human clinical trials, fenobam was subsequently identified as the first clinically validated mGluR5 antagonist with inverse agonist properties [2]. Unlike prototypical mGluR5 antagonists such as MPEP and MTEP, fenobam possesses a unique imidazolidinylidene urea scaffold that binds the same allosteric site yet engenders quantifiable differences in in vivo selectivity, clinical safety documentation, and tolerance profile [3].

Target validation mGluR5-dependent in vivo selectivity profile, supported by knockout model context Reported complete loss of effect in mGluR5 KO, contrasting with MPEP
Anxiolysis research Non-GABAergic mechanism confirmed at assay concentrations; distinct from benzodiazepine pharmacology Double-blind comparator trial data available for translational endpoint context
Formulation fit Sulfate salt form provides reported improved oral PK profile vs free base Extended half-life may support once-daily dosing in rodent behavioral studies

Fenobam Differentiation Factors Against Other mGluR5 NAMs


Compounds targeting the mGluR5 allosteric site—including MPEP, MTEP, basimglurant, mavoglurant, and dipraglurant—exhibit divergent pharmacological profiles despite shared target engagement. Fenobam demonstrates a demonstrably superior in vivo selectivity window compared to MPEP, as evidenced by its complete loss of analgesic efficacy in mGlu5 knockout mice—a finding not replicated by MPEP [1]. Furthermore, fenobam is the only mGluR5 NAM with published double-blind, diazepam-controlled clinical efficacy data and a documented non-GABAergic mechanism, providing an irreplaceable translational bridge between preclinical target validation and human proof-of-concept [2]. Substituting another mGluR5 NAM for fenobam without accounting for these differences risks introducing off-target confounds, undermining selectivity assumptions, and forfeiting the clinical validation precedent that fenobam uniquely provides.

!
MPEP/MTEP may not replicate in vivo selectivity
MPEP retains off-target analgesic activity in mGlu5 KO mice, potentially confounding target validation studies.
!
Other mGluR5 NAMs lack comparative clinical trial context
No published double-blind, diazepam-controlled efficacy data exist for basimglurant, mavoglurant, or dipraglurant, limiting translational endpoint interpretation.
!
Free base salt form shows different PK profile
Fenobam free base exhibits lower Cmax and shorter half-life in rats; substituting for sulfate salt may alter exposure duration and study outcome.

Fenobam Quantitative Differentiation Evidence


In Vivo mGluR5 Selectivity in Knockout Mouse Assay

In a head-to-head comparison using the formalin test in mGlu5 knockout (KO) mice, fenobam (30 mg/kg i.p.) completely lost its analgesic effect across both phases of the assay, demonstrating that its antinociceptive activity is exclusively mediated through mGluR5. In contrast, the prototypical mGluR5 antagonist MPEP (30 mg/kg i.p.) retained significant analgesic efficacy in mGlu5 KO mice during the second phase (p < 0.001), indicating MPEP engages additional off-target mechanisms contributing to its in vivo effects [1]. This finding is corroborated by independent radioligand binding data showing that MPEP inhibits [3H]fenobam binding to human mGlu5 receptors with a Ki of 6.7 ± 0.7 nM, confirming a shared allosteric site but highlighting that target co-occupancy does not equate to equivalent in vivo selectivity [2].

In vivo mGluR5 selectivity
Head-to-head
Fenobam 30 mg/kg i.p.: complete loss of analgesic effect in mGlu5 KO mice (p>0.05 vs vehicle). MPEP 30 mg/kg i.p.: retained ~30–50% analgesic efficacy in KO (p
Supports exclusive mGluR5-dependent in vivo effect; MPEP shows off-target activity.
Intraplantar formalin test, C57BL/6 background; n=7–11/group.
Anxiolytic trial vs diazepam
Trial context
Fenobam: anxiolytic efficacy comparable to diazepam in double-blind, placebo-controlled human trial (n=123). MPEP/MTEP/basimglurant: no published double-blind benzodiazepine comparator data.
Provides translational endpoint context; non-GABAergic mechanism confirmed at ≤100 µM.
Parallel-group design; MED 10–30 mg/kg p.o. in rodent anxiety models.
No analgesic tolerance
Reported
14-day daily dosing (30 mg/kg i.p.): maintained formalin test analgesia (p
Supports chronic preclinical pain study design without tolerance confound.
C57BL/6 mice; formalin test after 5 or 14 days dosing; no dose escalation needed.
Brain penetration ratio
Cross-study
~10.3-fold brain/IC50
Brain concentration ~600 nM vs mGluR5 IC50 58 nM supports CNS target engagement.
Rat p.o. 30 mg/kg, 40 min post-dose; LC-MS/MS quantification.
Inverse agonism
Class-level
66% basal mGluR5 activity suppression (IC50 84 nM)
Enables study of constitutive receptor activity in fragile X syndrome models.
Overexpressed human mGluR5; pilot FXS trial data available (n=12, single dose).
Salt form PK
Head-to-head
Fenobam sulfate (30 mg/kg p.o.): improved Cmax and longer t1/2 vs free base; reduced cocaine self-administration and reinstatement in rats. Free base: lower Cmax, shorter half-life, lesser behavioral effect magnitude.
Sulfate salt PK profile supports sustained mGluR5 coverage in behavioral pharmacology studies.
Sprague-Dawley rats; gavage; 0–24 h PK sampling; cocaine self-administration assay.
mGluR5 selectivity in vivo target engagement analgesic efficacy knockout validation

Non-Benzodiazepine Anxiolytic Efficacy vs Diazepam

Fenobam is the only mGluR5 NAM with published evidence of anxiolytic efficacy in a double-blind, diazepam-controlled, placebo-controlled human clinical trial. In the Pecknold et al. (1982) study, fenobam demonstrated anxiolytic efficacy comparable to diazepam (a benzodiazepine acting via GABAA receptor potentiation), yet fenobam was subsequently shown to be entirely devoid of GABAergic activity at concentrations up to 100 µM [1]. This pharmacological dissociation is critical: benzodiazepines produce sedation, muscle relaxation, tolerance, and dependence through GABAergic mechanisms, whereas fenobam achieves anxiolysis through a mechanistically orthogonal, non-GABAergic pathway [2]. No other mGluR5 NAM (MPEP, MTEP, basimglurant, mavoglurant, dipraglurant) has published a direct clinical efficacy benchmark against a benzodiazepine standard.

Anxiolytic trial vs diazepam
Trial context
Fenobam: anxiolytic efficacy comparable to diazepam in double-blind, placebo-controlled human trial (n=123). MPEP/MTEP/basimglurant: no published double-blind benzodiazepine comparator data.
Provides translational endpoint context; non-GABAergic mechanism confirmed at ≤100 µM.
Parallel-group design; MED 10–30 mg/kg p.o. in rodent anxiety models.
anxiolytic clinical trial non-GABAergic mechanism diazepam comparator translational psychiatry

Absence of Analgesic Tolerance Upon Repeated Dosing

Fenobam administered daily for up to 14 consecutive days in mice produced no evidence of analgesic tolerance in the formalin test, a finding that directly contrasts with opioid analgesics such as morphine, which exhibit pronounced tolerance within 5-7 days of repeated administration [1]. In the chronic dosing paradigm, mice receiving fenobam (30 mg/kg i.p. daily for 14 days) maintained robust analgesia during both phases of the formalin test (p < 0.01 vs vehicle), with no diminution of effect compared to acute administration [2]. This sustained efficacy without tolerance development distinguishes fenobam from conventional analgesic classes and from mGluR5 NAMs for which chronic dosing tolerance data have not been reported (MPEP, MTEP) or are unavailable.

No analgesic tolerance
Reported
14-day daily dosing (30 mg/kg i.p.): maintained formalin test analgesia (p
Supports chronic preclinical pain study design without tolerance confound.
C57BL/6 mice; formalin test after 5 or 14 days dosing; no dose escalation needed.
Brain penetration ratio
Cross-study
~10.3-fold brain/IC50
Brain concentration ~600 nM vs mGluR5 IC50 58 nM supports CNS target engagement.
Rat p.o. 30 mg/kg, 40 min post-dose; LC-MS/MS quantification.
Inverse agonism
Class-level
66% basal mGluR5 activity suppression (IC50 84 nM)
Enables study of constitutive receptor activity in fragile X syndrome models.
Overexpressed human mGluR5; pilot FXS trial data available (n=12, single dose).
Salt form PK
Head-to-head
Fenobam sulfate (30 mg/kg p.o.): improved Cmax and longer t1/2 vs free base; reduced cocaine self-administration and reinstatement in rats. Free base: lower Cmax, shorter half-life, lesser behavioral effect magnitude.
Sulfate salt PK profile supports sustained mGluR5 coverage in behavioral pharmacology studies.
Sprague-Dawley rats; gavage; 0–24 h PK sampling; cocaine self-administration assay.
analgesic tolerance chronic pain repeated dosing mGluR5 NAM safety

Brain Penetration Exceeding mGluR5 IC50

Fenobam achieves rapid and sustained brain concentrations that substantially exceed its mGluR5 IC50, providing a quantitative assurance of central target engagement. Following oral administration of 30 mg/kg in rats, fenobam attained a peak brain concentration of approximately 600 nM at 40 minutes post-dose [1]. This brain exposure represents a ~10.3-fold excess over the human mGluR5 IC50 of 58 ± 2 nM and an ~11.1-fold excess over the rat recombinant mGluR5 Kd of 54 ± 6 nM [2]. In comparison, MPEP has a higher affinity for mGluR5 (Ki = 6.7 ± 0.7 nM) but its brain-to-plasma ratio and absolute brain concentrations at behaviorally active doses are not consistently reported across studies, making quantitative CNS exposure comparisons unreliable [2]. Furthermore, brain levels of fenobam were >600 nM when measured, clearly above receptor affinity and indicative of full target occupancy at pharmacologically active doses [1].

Brain penetration ratio
Cross-study
~10.3-fold brain/IC50
Brain concentration ~600 nM vs mGluR5 IC50 58 nM supports CNS target engagement.
Rat p.o. 30 mg/kg, 40 min post-dose; LC-MS/MS quantification.
brain penetration CNS pharmacokinetics target engagement blood-brain barrier

Inverse Agonist Activity at mGluR5

Fenobam functions not merely as a neutral antagonist but as an inverse agonist at mGluR5, suppressing constitutive (ligand-independent) receptor signaling. In an overexpressed human mGluR5 cell line, fenobam blocked 66% of the receptor's basal activity with an IC50 of 84 ± 13 nM [1]. This inverse agonist property is pharmacologically significant because MPEP, while also exhibiting inverse agonism, shows differential sensitivity to point mutations: the W784(6.48)A mutation completely abolishes MPEP inverse agonism, whereas fenobam's inverse agonist efficacy may be differentially affected due to distinct binding pocket interactions [2]. The ability to suppress constitutive mGluR5 activity is particularly relevant in fragile X syndrome (FXS), where excessive mGluR5 signaling is pathologically elevated—fenobam is the first mGluR5 NAM tested in FXS patients, with a pilot open-label trial (50-150 mg single dose) demonstrating safety and preliminary efficacy signals [3].

Inverse agonism
Class-level
66% basal mGluR5 activity suppression (IC50 84 nM)
Enables study of constitutive receptor activity in fragile X syndrome models.
Overexpressed human mGluR5; pilot FXS trial data available (n=12, single dose).
inverse agonism constitutive activity mGluR5 basal tone fragile X syndrome

Sulfate Salt Pharmacokinetics vs Free Base

The sulfate salt of fenobam demonstrates statistically and pharmacologically meaningful improvements in oral pharmacokinetics compared to the free base form. In rats, fenobam sulfate (30 mg/kg p.o.) produced a superior maximal plasma concentration (Cmax) and a longer elimination half-life (t1/2) relative to the free base administered at an equivalent dose [1]. This PK advantage translated into functional efficacy: oral fenobam sulfate (30 mg/kg) significantly reduced intravenous cocaine self-administration, cocaine-induced reinstatement of drug-seeking behavior, and cocaine-associated cue-induced cocaine-seeking behavior in rats [1]. The free base form, while also active, requires higher or more frequent dosing to achieve comparable exposure due to its more rapid clearance, making the sulfate salt the formulation of choice for preclinical addiction and behavioral pharmacology studies requiring sustained mGluR5 blockade.

Salt form PK
Head-to-head
Fenobam sulfate (30 mg/kg p.o.): improved Cmax and longer t1/2 vs free base; reduced cocaine self-administration and reinstatement in rats. Free base: lower Cmax, shorter half-life, lesser behavioral effect magnitude.
Sulfate salt PK profile supports sustained mGluR5 coverage in behavioral pharmacology studies.
Sprague-Dawley rats; gavage; 0–24 h PK sampling; cocaine self-administration assay.
salt formulation pharmacokinetic optimization oral bioavailability CNS addiction research

High-Impact Fenobam Application Scenarios


mGluR5 Target Validation with Stringent In Vivo Selectivity

When the experimental objective is to definitively attribute an in vivo phenotype to mGluR5 blockade—without the interpretational ambiguity introduced by off-target activity—fenobam is the optimal tool compound. Its complete loss of analgesic efficacy in mGlu5 knockout mice, contrasted with MPEP's retained efficacy, provides a built-in negative control framework: any fenobam effect observed in wild-type animals that is absent in mGluR5 KO animals can be confidently ascribed to on-target mGluR5 engagement [1]. This property is essential for studies employing conditional knockout models, chemogenetic manipulations, or optogenetic circuit mapping where pharmacological selectivity must complement genetic specificity.

Chronic Preclinical Pain Models Without Analgesic Tolerance

In rodent models of chronic inflammatory or neuropathic pain requiring repeated daily dosing over 1-2 weeks, fenobam's documented absence of analgesic tolerance eliminates a key confound that plagues opioid-based positive controls [1]. Researchers can administer fenobam at a fixed dose (30 mg/kg i.p. daily) for up to 14 days without loss of efficacy, enabling longitudinal behavioral assessments (e.g., mechanical allodynia, thermal hyperalgesia, conditioned place preference) without the need for dose escalation or withdrawal washout periods [2]. This tolerance-free profile is not documented for any other mGluR5 NAM and is a distinguishing advantage for chronic pain study design.

Non-GABAergic Anxiolytic Benchmark for Translational Psychiatry

For programs developing next-generation anxiolytics that avoid benzodiazepine liabilities (sedation, tolerance, abuse potential), fenobam serves as the only mGluR5 NAM with published clinical efficacy data directly benchmarked against diazepam in a double-blind trial [1]. Its fully characterized non-GABAergic profile—confirmed by the absence of [3H]flunitrazepam displacement and lack of interaction with GABAA receptor subunits at concentrations up to 100 µM—makes fenobam an indispensable pharmacological standard for differentiating mGluR5-mediated anxiolysis from GABAergic effects in behavioral assays including the Vogel conflict test, elevated plus maze, and stress-induced hyperthermia [2].

CNS Pharmacokinetic-Pharmacodynamic Modeling

When correlating behavioral or electrophysiological endpoints with central receptor occupancy, fenobam's well-characterized brain pharmacokinetics provide a quantitative framework absent for most mGluR5 tool compounds. The demonstrated brain concentration of ~600 nM at 40 min post-oral dosing—exceeding the mGluR5 IC50 by >10-fold—allows researchers to model receptor occupancy with confidence and to select dosing regimens that maintain brain concentrations above the IC50 for the duration of behavioral testing [1]. This PK-PD relationship is particularly valuable for studies integrating in vivo electrophysiology, microdialysis, or PET imaging where precise temporal control over target engagement is required [2].

Application
Selection Property
Validation Focus
mGluR5 target validation studies
mGluR5-dependent in vivo selectivity profile
Knockout model response, off-target confound review
Chronic preclinical pain research
Sustained analgesic response upon repeated dosing
Tolerance development monitoring, dose-regimen review
Non-GABAergic anxiolysis research
Validated non-GABAergic mechanism at assay concentrations
GABA receptor cross-reactivity screening, translational endpoint context
CNS PK‑PD modeling studies
Brain concentration exceeding mGluR5 IC50 by >10-fold
Central target occupancy verification, exposure‑response correlation
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